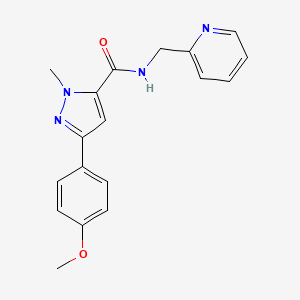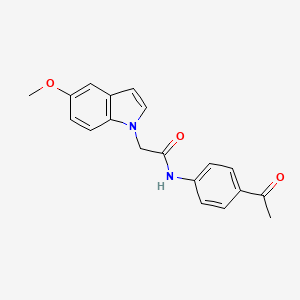![molecular formula C23H21Cl2N3O3 B11144259 6-(2-chlorophenyl)-2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B11144259.png)
6-(2-chlorophenyl)-2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-chlorophenyl)-2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-3(2H)-pyridazinone is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyridazinone core, substituted with chlorophenyl and hydroxypiperidino groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-chlorophenyl)-2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and sustainable reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
6-(2-chlorophenyl)-2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
6-(2-chlorophenyl)-2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-3(2H)-pyridazinone has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(2-chlorophenyl)-2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-substituted 6-(4-chlorophenyl)-9-methyl-12H- 1benzofuro[3,2-e][1,2,4]triazolo[4,3-b][1,2]diazepines : Similar in having chlorophenyl groups but differs in the core structure and potential applications .
2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid: Shares structural similarities but differs in functional groups and biological activities.
Uniqueness
6-(2-chlorophenyl)-2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-3(2H)-pyridazinone is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C23H21Cl2N3O3 |
|---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-2-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]pyridazin-3-one |
InChI |
InChI=1S/C23H21Cl2N3O3/c24-17-7-5-16(6-8-17)23(31)11-13-27(14-12-23)22(30)15-28-21(29)10-9-20(26-28)18-3-1-2-4-19(18)25/h1-10,31H,11-15H2 |
InChI Key |
BAHATNDFPVYNPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-methoxy-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B11144177.png)
![methyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11144198.png)
![4-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)piperazine-1-carbaldehyde](/img/structure/B11144202.png)
![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norleucinate](/img/structure/B11144223.png)
![6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11144230.png)
![N~1~-(3,4-dimethoxyphenethyl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide](/img/structure/B11144238.png)
![Ethyl 4-[({1-[(4-methoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetyl)amino]benzoate](/img/structure/B11144241.png)
![2-(2-fluoro-6-methoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11144249.png)

![3-(6-fluoro-1H-indol-1-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)propanamide](/img/structure/B11144260.png)
![4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-benzyl-4-oxobutanamide](/img/structure/B11144264.png)
![{3-hydroxy-4-[(1Z)-N-hydroxy-2-(3-methoxyphenoxy)ethanimidoyl]phenoxy}acetonitrile](/img/structure/B11144269.png)

![7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B11144285.png)
